

Application Notes and Protocols: McMurry Reaction with Titanium(III) Chloride

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Compound of Interest

Compound Name: Titanous chloride

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Abstract

The McMurry reaction is a powerful synthetic tool in organic chemistry for the reductive coupling of aldehydes and ketones to form alkenes.^{[1][2][3]} This reaction, utilizing low-valent titanium species generated in situ, is particularly valuable for the synthesis of sterically hindered and complex alkenes, including macrocycles and natural products.^{[3][4]} This document provides detailed application notes and experimental protocols for the McMurry reaction using titanium(III) chloride (TiCl₃) as the titanium source, focusing on its mechanism and application in the synthesis of molecules relevant to drug development.

Introduction

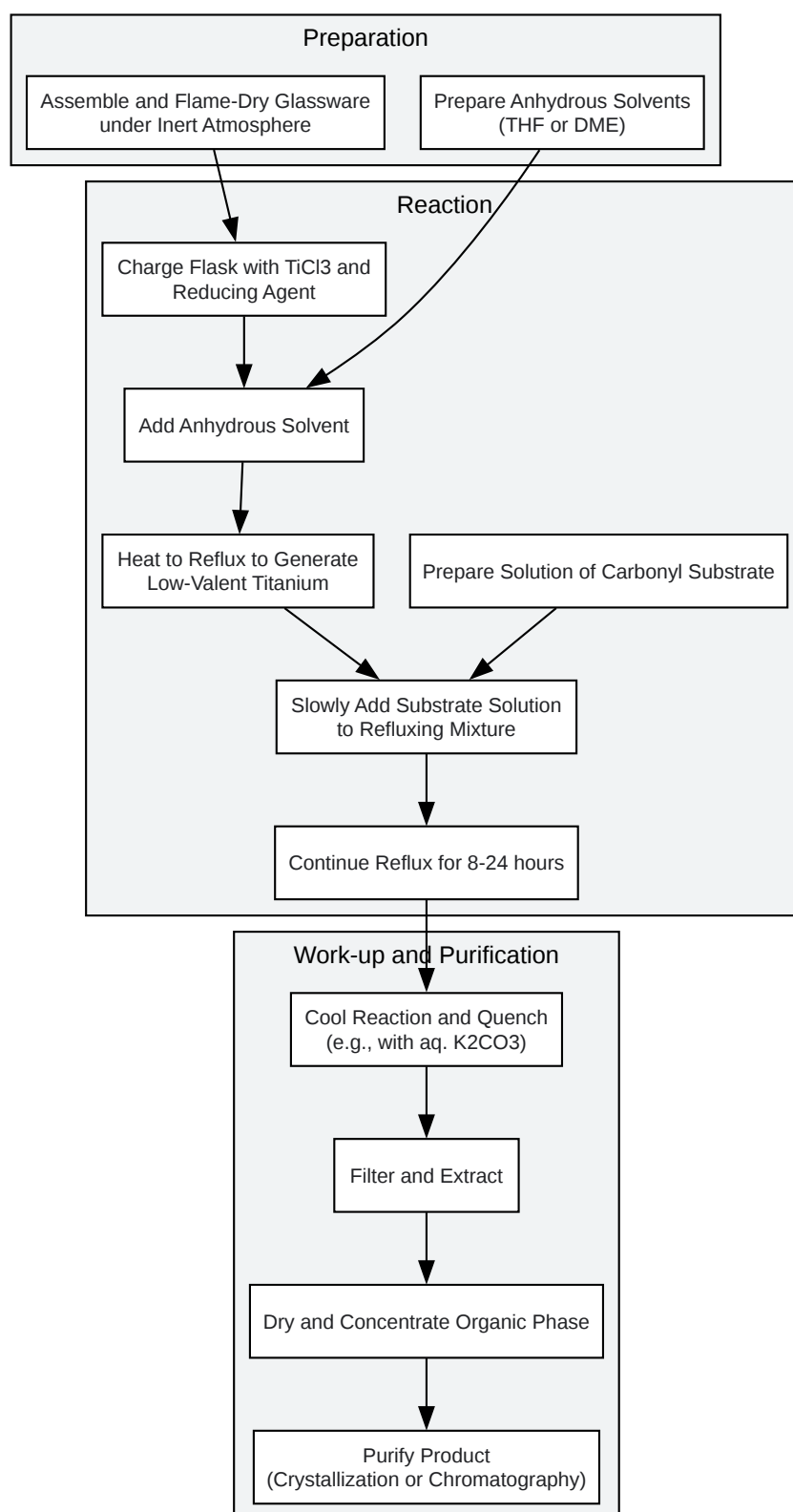
Discovered by John E. McMurry, the reaction initially involved a mixture of TiCl₃ and lithium aluminum hydride (LiAlH₄) to generate the active low-valent titanium reagent.^{[1][5][6]} Over the years, various reducing agents have been employed in combination with TiCl₃ or TiCl₄, such as zinc-copper couple (Zn(Cu)), lithium, potassium, and magnesium.^{[1][2][5]} The reaction is highly effective for both intermolecular and intramolecular couplings, providing access to a wide range of cyclic and acyclic olefins.^{[2][4]} Its significance in medicinal chemistry is highlighted by its application in the synthesis of complex molecules like Tamoxifen and analogs of Combretastatin A-4.^{[7][8]}

Reaction Mechanism

The McMurry reaction using TiCl_3 proceeds via a two-step mechanism:

- **Pinacol Coupling:** The reaction is initiated by the reduction of TiCl_3 by a suitable reducing agent to generate low-valent titanium species, often considered to be $\text{Ti}(0)$. This is a heterogeneous reaction as the low-valent titanium reagent is insoluble in common reaction solvents like tetrahydrofuran (THF) or dimethoxyethane (DME).^[2] The low-valent titanium then facilitates a single-electron transfer to the carbonyl groups of two ketone or aldehyde molecules, forming ketyl radicals. These radicals then dimerize on the surface of the titanium particles to form a titanium-bound pinacolate (a 1,2-diolate) intermediate.^{[1][5]}
- **Deoxygenation:** In the second step, the titanium pinacolate intermediate undergoes deoxygenation, driven by the high oxophilicity of titanium. This results in the formation of the alkene and titanium dioxide.^{[1][5]} The reaction can often be stopped at the pinacol stage by conducting the reaction at lower temperatures.^[9]

Below is a diagram illustrating the proposed mechanism for the McMurry reaction.



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